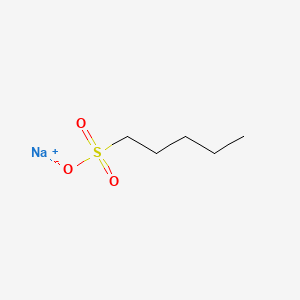
CID 16218526
概要
説明
Synthesis Analysis
The synthesis of sodium 1-pentanesulfonate involves chemical processes that convert simpler molecules into this more complex form. A related compound, sodium bicyclo[1.1.1]pentanesulfinate, is synthesized from commercially available precursors through a four-step procedure without the need for column chromatography or crystallization. This synthesis method highlights the practical approaches to creating structurally similar sulfonate compounds, underscoring the versatility and utility of sodium sulfonates in chemical synthesis (Bär, Gross, Nieger, & Bräse, 2020).
Molecular Structure Analysis
Molecular structure analysis of sodium 1-pentanesulfonate and its analogs provides insight into their physical and chemical properties. The structure is characterized by a sulfonate group attached to a pentane chain, which significantly influences its solubility and reactivity. For example, the solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate demonstrates the surfactant nature of this compound, which can alter the solubility of gases in water (Calhoun & King, 2007).
Chemical Reactions and Properties
Sodium 1-pentanesulfonate participates in various chemical reactions, including those that lead to the creation of thiosulfonates and sulfones. Its reactivity is leveraged in the synthesis of complex molecules, where it can act as a precursor or a catalyst. For instance, the use of sodium sulfinates in the synthesis of thiosulfonates through a CuI-catalyzed reductive coupling showcases the role of sodium 1-pentanesulfonate and related compounds in facilitating chemical transformations (Zhao, Liu, & Zhang, 2017).
Physical Properties Analysis
The physical properties of sodium 1-pentanesulfonate, such as solubility, density, and phase behavior, are critical for its applications in research and industry. Its solubility in water and organic solvents makes it a valuable component in the formulation of chemical solutions and reactions. The detailed study on the solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate provides valuable data on how the length of the alkyl chain affects its surfactant properties, impacting the solubility of non-polar molecules in aqueous environments (Calhoun & King, 2007).
Chemical Properties Analysis
The chemical properties of sodium 1-pentanesulfonate, including its reactivity with other compounds, its stability under various conditions, and its role in chemical synthesis, are foundational to its utility in the chemical sciences. Its ability to act as a surfactant, affecting the behavior of other molecules in solution, and its use in the synthesis of complex organic molecules, highlight its versatile chemical nature. The synthesis of thiosulfonates via CuI-catalyzed reductive coupling using sodium sulfinates exemplifies the application of sodium 1-pentanesulfonate in producing valuable chemical intermediates (Zhao, Liu, & Zhang, 2017).
科学的研究の応用
1. Role in Surfactant Solutions and Micelle Formation
Sodium 1-pentanesulfonate has been studied for its behavior in surfactant solutions. In a study by Sostaric et al. (2016), it was observed that sodium 1-pentanesulfonate, among other surfactants, showed emission from electronically excited sodium atoms when exposed to ultrasound in aqueous solutions. This finding is significant in understanding the interactions of surfactants at the gas-solution interface of bubbles generated by ultrasound (Sostaric, Ashokkumar, & Grieser, 2016). Additionally, research by Calhoun and King (2007) on the solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate revealed insights into the behavior of surfactants below and above the critical micelle concentration (Calhoun & King, 2007).
2. Applications in Analytical Techniques
In analytical chemistry, sodium 1-pentanesulfonate is used to improve the separation efficiency of compounds. Yue and Cao (2021) demonstrated the use of sodium 1-pentanesulfonate as an ion pair additive in supercritical fluid chromatography, greatly enhancing the separation of polar alkaloids (Yue & Cao, 2021). This reflects its importance in refining analytical methods for complex mixtures.
3. Interaction with Micelles and Microemulsions
The interaction of sodium 1-pentanesulfonate with micelles and microemulsions has been a subject of research. A study by Yang et al. (2007) on the sonolysis of aqueous solutions of sodium 1-pentanesulfonate under different ultrasonic frequencies provided insights into the adsorption of surfactants at the gas/solution interface of cavitation bubbles (Yang, Sostaric, Rathman, Kuppusamy, & Weavers, 2007).
作用機序
Target of Action
Sodium 1-pentanesulfonate, also known as sodium pentane-1-sulfonate, is primarily used as an ion-pairing agent in chromatographic mobile phase . It is an anionic surfactant and its primary targets are the molecules that are resolved by high-performance liquid chromatography (HPLC) .
Mode of Action
As an ion-pairing agent, sodium 1-pentanesulfonate interacts with its targets by forming ion pairs. This interaction facilitates the separation of molecules in HPLC, a technique used to identify, quantify, and purify individual components in a mixture . It also has an opposite influence on aniline polymerization thermal effect .
Result of Action
Sodium 1-pentanesulfonate is utilized to study its effects on the properties of polyaniline, using Fourier transform infrared and UV-visible spectroscopy . It is also used in studies on drug release from the water-in-oil-in-water multiple emulsion process in vitro .
Action Environment
The action of sodium 1-pentanesulfonate can be influenced by environmental factors such as temperature, pH, and the presence of other ions. As a surfactant, its efficacy can be affected by the properties of the solution it is in. Additionally, as an ion-pairing agent used in HPLC, the composition of the mobile phase can significantly impact its performance .
Safety and Hazards
生化学分析
Biochemical Properties
Sodium 1-pentanesulfonate plays a significant role in biochemical reactions, particularly in ion-pair chromatography. It interacts with various enzymes, proteins, and other biomolecules to facilitate the separation and analysis of compounds. For instance, it has been used in the quantification of succinylcholine and the analysis of cefaclor in human plasma . The nature of these interactions involves the formation of ion pairs, which enhances the retention and resolution of analytes in chromatographic systems.
Cellular Effects
Sodium 1-pentanesulfonate influences various cellular processes by acting as a surfactant. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form ion pairs can alter the cellular environment, potentially impacting the function of membrane proteins and other cellular components .
Molecular Mechanism
The mechanism of action of sodium 1-pentanesulfonate involves its ability to form ion pairs with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, sodium 1-pentanesulfonate can influence gene expression by altering the cellular environment and affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 1-pentanesulfonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that sodium 1-pentanesulfonate remains stable under specific conditions, but its degradation products can have different biochemical properties .
Dosage Effects in Animal Models
The effects of sodium 1-pentanesulfonate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which sodium 1-pentanesulfonate exerts its desired effects without causing harm .
Metabolic Pathways
Sodium 1-pentanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in lipid metabolism, protein synthesis, and other essential biochemical processes .
Transport and Distribution
Within cells and tissues, sodium 1-pentanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
Sodium 1-pentanesulfonate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with various biomolecules within different cellular environments .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 1-pentanesulfonate can be achieved through the sulfonation of 1-pentene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "1-pentene", "Sulfur trioxide", "Water", "Sodium hydroxide" ], "Reaction": [ "1. Sulfonation of 1-pentene with sulfur trioxide and water to form 1-pentanesulfonic acid", "2. Neutralization of 1-pentanesulfonic acid with sodium hydroxide to form Sodium 1-pentanesulfonate" ] } | |
CAS番号 |
22767-49-3 |
分子式 |
C5H12NaO3S |
分子量 |
175.20 g/mol |
IUPAC名 |
sodium;pentane-1-sulfonate |
InChI |
InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8); |
InChIキー |
JKCNXKXYMRTCQZ-UHFFFAOYSA-N |
SMILES |
CCCCCS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCS(=O)(=O)O.[Na] |
その他のCAS番号 |
22767-49-3 |
ピクトグラム |
Irritant |
関連するCAS |
35452-30-3 (Parent) |
同義語 |
1-pentanesulfonic acid 1-pentanesulfonic acid, sodium salt sodium 1-pentanesulfonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone](/img/structure/B1259930.png)
![methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1259931.png)

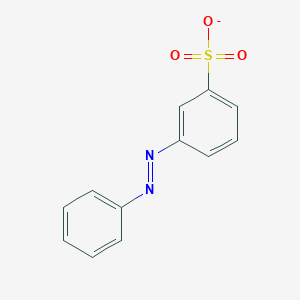

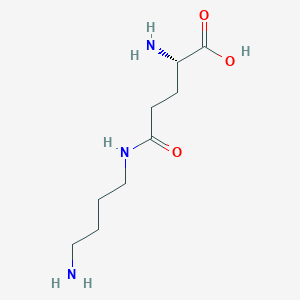
![15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1259939.png)
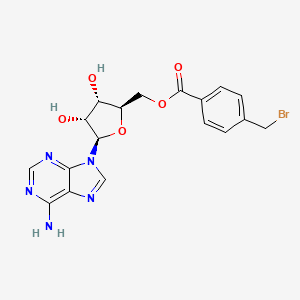
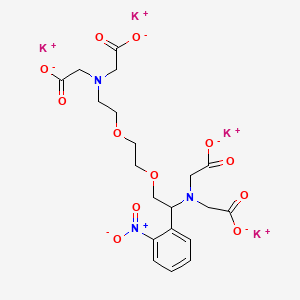
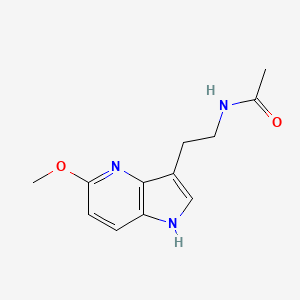

![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)
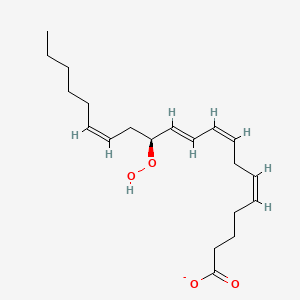
![7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259952.png)